Comparative Thermal Stability and Volatilization Onset: Al(tmhd)₃ vs. Al(acac)₃
In a direct comparative thermogravimetric analysis (TGA), Al(tmhd)₃ exhibits an earlier onset of weight loss compared to its unsubstituted analog, Al(acac)₃ [1]. This indicates a lower temperature requirement for vapor transport, which is a critical factor for deposition processes on temperature-sensitive substrates or for achieving higher precursor flux at a given temperature.
| Evidence Dimension | Onset of Weight Loss (Temperature) |
|---|---|
| Target Compound Data | ~140 °C |
| Comparator Or Baseline | Al(acac)₃: ~150 °C |
| Quantified Difference | ~10 °C lower onset temperature |
| Conditions | Simultaneous TG/DTA analysis under inert atmosphere |
Why This Matters
This lower volatilization temperature for Al(tmhd)₃ can translate to a wider processing window and potentially reduced thermal budget during film deposition.
- [1] Srinivasrao Shivashankar. (2002). Simultaneous TG/DTA of (a) Al(acac)₃ and (b) Al(thd)₃. Figure 1 from MOCVD of aluminium oxide films using aluminium β-diketonates as precursors (A. Devi et al., J. Phys. IV France, 12(4), 2002). View Source
